ethyl 2-(4-iodophenyl)ethyl carbonate
Description
Properties
CAS No. |
60075-76-5 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 2-(4-iodophenyl)ethyl carbonate |
InChI |
InChI=1S/C11H13IO3/c1-2-14-11(13)15-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
FJROMEZDHMWBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 4 Iodophenyl Ethyl Carbonate
Precursor Synthesis and Functionalization Strategies
The creation of the essential alcohol precursor, 2-(4-iodophenyl)ethanol (B1305254), can be approached from two primary perspectives: the introduction of an iodine atom onto a pre-existing phenylethanol scaffold or the chemical reduction of a functional group on an already iodinated phenylacetic acid derivative.
Synthesis of 2-(4-iodophenyl)ethanol Intermediates
Achieving the precise placement of the iodine atom at the para- (4-) position of the phenyl ring is critical for the synthesis of the correct isomer. Direct iodination of 2-phenylethanol (B73330) requires methods that favor para-substitution to avoid the formation of ortho- and meta-isomers, which can be difficult to separate. Several modern iodination techniques offer high regioselectivity for electron-rich aromatic rings.
One of the most effective reagents for this purpose is N-Iodosuccinimide (NIS). The electrophilicity of the iodine in NIS can be significantly enhanced by the presence of a Brønsted or Lewis acid catalyst. Protic acids, such as p-toluenesulfonic acid (PTSA), have been shown to facilitate highly regioselective para-monoiodination of phenol (B47542) and its analogues. Similarly, strong acids like sulfuric acid or Lewis acids such as iron(III) triflimide can activate NIS for efficient and selective iodination of various arenes under mild conditions.
Another approach involves the use of molecular iodine (I₂) in combination with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆). These silver salts act as halogen activators, generating a more potent electrophilic iodine species in situ, which can then selectively iodinate the aromatic ring, often with a preference for the para position.
Table 1: Comparison of Regioselective Iodination Methods
| Reagent System | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., PTSA, H₂SO₄) | Inert solvent (e.g., CH₂Cl₂, CH₃CN), Room Temperature | High para-selectivity | Common and effective method for activated rings. |
| Iodine (I₂) / Silver Salt (e.g., Ag₂SO₄) | Various solvents (e.g., ethanol (B145695), DCM), Room Temperature to Reflux | Good para-selectivity | Silver salt activates the iodine for electrophilic substitution. |
| N-Iodosuccinimide (NIS) / Lewis Acid (e.g., Fe(NTf₂)₃) | Inert solvent, Mild conditions | High regioselectivity | Catalytic system enhances reactivity and selectivity. |
An alternative and highly effective route to 2-(4-iodophenyl)ethanol involves the reduction of the carboxylic acid group of 2-(4-iodophenyl)acetic acid. rsc.org This starting material is commercially available and provides a direct path to the desired alcohol without the need for regioselective iodination. The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, typically accomplished with powerful hydride-donating reagents.
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of readily converting carboxylic acids to primary alcohols. masterorganicchemistry.comchemguide.co.uklibretexts.orgquora.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature or with gentle heating. The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. Subsequent reduction of the carboxylate proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org A final aqueous workup with dilute acid is necessary to neutralize the reaction mixture and protonate the resulting aluminum alkoxide complex to liberate the alcohol product. chemguide.co.uk
Borane (B79455) (BH₃): Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also highly effective for the reduction of carboxylic acids. organic-chemistry.orgcommonorganicchemistry.com A key advantage of borane is its chemoselectivity; it will reduce carboxylic acids in the presence of many other functional groups, such as esters, that would be reduced by LiAlH₄. commonorganicchemistry.com The reaction mechanism is believed to involve the formation of an acyloxyborane intermediate, which is then successively reduced by further equivalents of borane. ic.ac.uk The reaction is typically followed by a workup step, often with an alcohol like methanol, to hydrolyze the borate (B1201080) esters and isolate the final alcohol product.
Table 2: Comparison of Reducing Agents for Carboxylic Acids
| Reducing Agent | Formula | Typical Solvent | Key Features |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very powerful, reduces most carbonyl functional groups. Reacts violently with water. chemguide.co.uk |
| Borane-Tetrahydrofuran Complex | BH₃·THF | THF | Highly selective for carboxylic acids over esters. commonorganicchemistry.com |
| Borane-Dimethyl Sulfide Complex | BH₃·SMe₂ | THF, Toluene | More stable and concentrated than BH₃·THF, but has a strong odor. commonorganicchemistry.com |
Carbonylation Strategies Utilizing Ethyl Chloroformate
Once the 2-(4-iodophenyl)ethanol precursor has been synthesized, the final step is the formation of the carbonate moiety. The most direct method involves the use of ethyl chloroformate.
The reaction of an alcohol with ethyl chloroformate is a standard and widely used method for the preparation of asymmetric ethyl carbonates. google.comwikipedia.org In this reaction, the oxygen atom of the alcohol, 2-(4-iodophenyl)ethanol, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This addition is followed by the elimination of the chloride ion as a leaving group.
To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a stoichiometric amount of a non-nucleophilic base is required. wikipedia.org Tertiary amines such as pyridine (B92270) or triethylamine (B128534) are commonly employed for this purpose. The base reacts with the generated HCl to form a stable ammonium (B1175870) salt (e.g., pyridinium (B92312) chloride), which often precipitates from the reaction mixture. The reaction is typically carried out in an inert aprotic solvent like chloroform, dichloromethane, or diethyl ether at cool temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction. google.com
While the use of ethyl chloroformate is direct, alternative methods for carbonate synthesis exist, often developed to avoid the use of hazardous phosgene-derived reagents like chloroformates. wikipedia.orgorganic-chemistry.org
Transesterification: One of the most common alternatives is transesterification. wikipedia.org In this approach, 2-(4-iodophenyl)ethanol could be reacted with a dialkyl carbonate, such as diethyl carbonate (DEC), in the presence of a catalyst. researchgate.net This is an equilibrium-controlled process. To favor the formation of the desired asymmetric carbonate, a large excess of one of the reactants can be used, or one of the byproducts (in this case, ethanol) can be removed from the reaction mixture, for example, by distillation. wikipedia.org A variety of catalysts, including bases (e.g., sodium ethoxide), Lewis acids, and solid-supported catalysts, can be used to facilitate the reaction. researchgate.netrsc.org
CO₂-Based Methods: Modern, "green" chemistry approaches aim to use carbon dioxide as a direct C1 building block for carbonate synthesis. mdpi.com The direct reaction of an alcohol with CO₂ is thermodynamically challenging but can be promoted by using dehydrating agents or carbodiimides. mdpi.comnih.gov For example, dicyclohexylcarbodiimide (B1669883) (DCC) can promote the formation of carbonates from alcohols and CO₂ under relatively mild conditions by converting the alcohol to a reactive O-alkyl isourea intermediate, which then reacts with CO₂. nih.gov
Catalytic Approaches in Compound Formation
Catalytic methods offer sophisticated alternatives for the synthesis of carbonates, potentially providing milder reaction conditions and different substrate scopes compared to traditional methods. These can be broadly categorized into metal-catalyzed and organocatalytic pathways.
Palladium-catalyzed carbonylation reactions are a powerful tool for forming carbonyl compounds. While typically used to convert aryl halides directly into esters, amides, or acids, this methodology can be conceptually adapted. For instance, a palladium catalyst could potentially be used to carbonylate the aryl iodide of a precursor molecule. A hypothetical route could involve the palladium-catalyzed alkoxycarbonylation of 4-iodophenethyl iodide with ethanol. However, a more direct application involves the carbonylation of aryl halides with carbon monoxide and an alcohol.
In a typical setup, the aryl iodide (in this case, a derivative of 4-iodophenylethane) would be reacted with carbon monoxide gas and ethanol in the presence of a palladium catalyst, such as palladium acetate (B1210297) or a palladium-phosphine complex, and a base. The choice of ligand for the palladium center is crucial and can significantly influence the catalyst's activity and selectivity.
Organocatalysis presents a metal-free alternative for carbonate synthesis. One prominent method involves the reaction of alcohols with carbon dioxide (CO₂) using an organocatalyst. For example, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to activate the alcohol, which then reacts with CO₂. This approach is often used for the synthesis of cyclic carbonates from diols but can be adapted for linear carbonates.
Another organocatalytic strategy employs carbodiimides, such as dicyclohexylcarbodiimide (DCC), to promote the reaction between an alcohol and CO₂ under mild temperatures and moderate pressures. acs.org The reaction proceeds through the formation of an O-alkyl isourea intermediate. The driving force for this reaction is the formation of the highly stable urea (B33335) byproduct.
Reaction Condition Optimization for Enhanced Yield and Selectivity
The efficiency of any synthetic route to ethyl 2-(4-iodophenyl)ethyl carbonate is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature and pressure, and the stoichiometry of the reactants.
The solvent plays a critical role in solubilizing reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism.
For the synthesis of ethyl carbonate from 2-(4-iodophenyl)ethanol and ethyl chloroformate, aprotic solvents are generally preferred.
| Solvent | Typical Role | Expected Outcome |
|---|---|---|
| Dichloromethane (DCM) | Inert, good solubility for reactants and intermediates. | Facilitates high reaction rates and easy workup. |
| Diethyl Ether | Aprotic, lower boiling point than DCM. | Effective for reactions at low temperatures. |
| Tetrahydrofuran (THF) | Polar aprotic, can coordinate with cations. | Can enhance the reactivity of organometallic reagents if used in a Grignard-based synthesis of the precursor. |
In metal-catalyzed carbonylations, the solvent choice can affect catalyst stability and activity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. For organocatalytic reactions involving CO₂, the solubility of the gas in the solvent is a key consideration, with solvents like acetonitrile (B52724) or N-methyl-2-pyrrolidone (NMP) sometimes being used. mdpi.com
Temperature and pressure are critical parameters that must be controlled to maximize the yield of the desired product and minimize the formation of byproducts.
The reaction between an alcohol and ethyl chloroformate is highly exothermic and is typically performed at reduced temperatures (0-5 °C) to prevent side reactions and decomposition of the chloroformate reagent. orgsyn.orgprepchem.com Maintaining a low temperature ensures the selective formation of the desired carbonate.
| Parameter | Condition | Rationale |
| Temperature | 0 - 25 °C | Controls exothermicity of the acylation reaction, minimizes byproduct formation (e.g., diethyl carbonate). prepchem.com |
| Pressure | Atmospheric | Sufficient for the liquid-phase reaction with ethyl chloroformate. |
For catalytic reactions involving gases like carbon monoxide or carbon dioxide, both temperature and pressure are crucial. Palladium-catalyzed carbonylations may require elevated temperatures (e.g., 80-120 °C) to achieve a reasonable reaction rate, while the pressure of CO can influence catalyst kinetics and selectivity. rsc.org Organocatalytic reactions with CO₂ may also require elevated pressure to increase the concentration of dissolved CO₂ in the reaction medium. acs.org
Precise control over the stoichiometry of the reactants is essential for achieving high yields and minimizing impurities. In the synthesis of ethyl carbonate from an alcohol and ethyl chloroformate, a slight excess of the chloroformate is sometimes used to ensure complete conversion of the alcohol. However, a large excess can lead to difficulties in purification.
The amount of base used is also critical. At least one equivalent of base is required to neutralize the HCl produced. Using a tertiary amine base like pyridine or triethylamine prevents the base from competing with the alcohol as a nucleophile. youtube.com
Illustrative Stoichiometric Ratios for Carbonate Formation:
| Reactant | Stoichiometric Ratio (relative to alcohol) | Purpose | Potential Impurity if Deviated |
| Ethyl Chloroformate | 1.0 - 1.2 equivalents | Ensures complete consumption of the starting alcohol. | Unreacted alcohol (if too low); excess reagent to remove (if too high). |
| Base (e.g., Pyridine) | 1.1 - 1.5 equivalents | Neutralizes HCl byproduct and can catalyze the reaction. | Incomplete reaction (if too low); purification challenges (if too high). |
Careful control of stoichiometry helps to avoid the formation of byproducts such as symmetric carbonates (e.g., bis(2-(4-iodophenyl)ethyl) carbonate) or unreacted starting materials, which would complicate the purification of the final product.
Stereochemical Considerations in Synthesis (if applicable to chiral precursors)
The stereochemical complexity of a synthetic process is fundamentally dictated by the presence of chiral centers in the target molecule or its precursors. In the case of this compound, the molecule itself is achiral as it does not possess a stereocenter and lacks any element of chirality. Consequently, for the synthesis of the compound in its racemic or achiral form, stereochemical considerations are not applicable.
However, the discussion of stereochemistry becomes highly relevant if the synthesis involves the use of chiral precursors, which would result in a chiral derivative of the target compound. A key precursor to this compound is 2-(4-iodophenyl)ethanol. While this precursor is also achiral, a chiral center can be introduced at the carbon atom bearing the hydroxyl group, leading to (R)-2-(4-iodophenyl)ethanol and (S)-2-(4-iodophenyl)ethanol. The use of an enantiomerically pure form of this alcohol would lead to the corresponding chiral this compound.
The synthesis of such chiral precursors, particularly chiral 2-phenylethanol derivatives, has been explored through various stereoselective methods. These methodologies can be broadly categorized into enzymatic and non-enzymatic approaches.
Enzymatic and Biocatalytic Methods:
Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure alcohols. One common strategy is the enantioselective reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, using a borane complex and a chiral catalyst like diphenylprolinol. This method can yield chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) with high chemical and optical purity. While this specific example does not yield the exact iodo-substituted precursor, the principle is directly transferable.
Another biocatalytic approach involves the use of whole-cell biocatalysts, such as certain fungal strains, for the stereoselective oxidation of related substrates. For instance, the biotransformation of 2-phenylethanol has been shown to produce chiral diols. Furthermore, enzymes like vanillyl alcohol oxidase can catalyze the enantioselective hydroxylation of substrates such as 4-ethylphenol (B45693) to produce chiral (R)-1-(4'-hydroxyphenyl)ethanol with high enantiomeric excess. These examples highlight the potential for enzymatic systems to generate chiral building blocks that could be adapted for the synthesis of enantiopure 2-(4-iodophenyl)ethanol.
Non-Enzymatic Asymmetric Synthesis:
Chemical methods for achieving enantioselectivity in the synthesis of chiral alcohols are also well-established. Asymmetric reduction of prochiral ketones is a prominent strategy. This can be achieved using chiral reducing agents or a combination of a reducing agent with a chiral catalyst. For example, the reduction of an α-sulfonyl ketone to a chiral alcohol has been demonstrated with high enantioselectivity.
The following table summarizes hypothetical chiral precursors and the potential stereochemical outcome for the synthesis of a chiral version of this compound.
| Chiral Precursor | Synthetic Method for Precursor | Potential Chiral Product |
| (R)-2-(4-iodophenyl)ethanol | Enantioselective reduction of 1-(4-iodophenyl)ethanone | (R)-ethyl 2-(4-iodophenyl)ethyl carbonate |
| (S)-2-(4-iodophenyl)ethanol | Enzymatic resolution of racemic 2-(4-iodophenyl)ethanol | (S)-ethyl 2-(4-iodophenyl)ethyl carbonate |
| Chiral substituted glycidol | Asymmetric epoxidation followed by ring-opening | Chiral this compound with a stereocenter on the ethyl chain |
Chemical Transformations and Reactivity Profiles of Ethyl 2 4 Iodophenyl Ethyl Carbonate
Role as a Substrate in Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring makes ethyl 2-(4-iodophenyl)ethyl carbonate an excellent substrate for cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a low-valent palladium catalyst, which is typically the rate-determining step in the catalytic cycle of these transformations. acs.org This high reactivity allows for coupling under mild conditions with a broad range of coupling partners.
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. nih.govyoutube.com this compound is expected to readily participate in this reaction. The process generally involves a palladium(0) catalyst, a base, and a suitable solvent. youtube.com The base is crucial as it activates the organoboron species, facilitating the transmetalation step. researchgate.net
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. acs.org Given the reactivity of aryl iodides, these couplings can often be achieved with high efficiency and tolerance for various functional groups. researchgate.netresearchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Reactions Reaction conditions are hypothetical, based on typical procedures for aryl iodides.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 2-(4-biphenylyl)ethyl carbonate |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Ethyl 2-(4-(4-methoxyphenyl)phenyl)ethyl carbonate |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Ethyl 2-(4-(thiophen-2-yl)phenyl)ethyl carbonate |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is typically cocatalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The aryl iodide of this compound is an ideal electrophile for this transformation. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle from the terminal alkyne, the copper(I) salt, and the base. libretexts.org Reductive elimination then furnishes the arylalkyne product. Copper-free variants of the Sonogashira reaction have also been developed. libretexts.org
Table 2: Representative Sonogashira Coupling Reactions Reaction conditions are hypothetical, based on typical procedures for aryl iodides.
| Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Ethyl 2-(4-(phenylethynyl)phenyl)ethyl carbonate |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | Ethyl 2-(4-((trimethylsilyl)ethynyl)phenyl)ethyl carbonate |
| 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | DMF | Ethyl 2-(4-(hept-1-yn-1-yl)phenyl)ethyl carbonate |
Heck Reactions with Olefins
The Mizoroki-Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov The reaction typically yields a substituted alkene. researchgate.net The iodophenyl moiety of the title compound is highly suitable for this transformation. The established mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base. nih.gov The reaction often favors the formation of the E-isomer of the product. nih.gov
Table 3: Representative Heck Reactions Reaction conditions are hypothetical, based on typical procedures for aryl iodides.
| Olefin | Catalyst | Base | Solvent | Expected Product (E-isomer) |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | Ethyl 2-(4-styrylphenyl)ethyl carbonate |
| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Ethyl 3-(4-(2-(ethoxycarbonyloxy)ethyl)phenyl)acrylate |
| 1-Octene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | Ethyl 2-(4-(oct-1-en-1-yl)phenyl)ethyl carbonate |
Stille Coupling and Other Organometallic Transformations
The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org It is a highly versatile method for C-C bond formation due to the stability of organostannanes and the tolerance of the reaction to a wide array of functional groups. organic-chemistry.org The aryl iodide in this compound would react readily under Stille conditions. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from the organostannane, and reductive elimination. researchgate.net Although effective, a significant drawback of the Stille reaction is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org
Other organometallic transformations, such as the Hiyama coupling (with organosilicon reagents) and the Negishi coupling (with organozinc reagents), could also be employed, leveraging the high reactivity of the carbon-iodine bond.
Table 4: Representative Stille Coupling Reactions Reaction conditions are hypothetical, based on typical procedures for aryl iodides.
| Organostannane | Catalyst | Additive | Solvent | Expected Product |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | Ethyl 2-(4-biphenylyl)ethyl carbonate |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | Ethyl 2-(4-vinylphenyl)ethyl carbonate |
| (Thiophen-2-yl)trimethylstannane | Pd₂(dba)₃ / P(furyl)₃ | - | Dioxane | Ethyl 2-(4-(thiophen-2-yl)phenyl)ethyl carbonate |
Nucleophilic Substitution Reactions at the Carbonate Moiety
The carbonate functional group in this compound contains an electrophilic carbonyl carbon atom that is susceptible to attack by nucleophiles. This allows for various substitution reactions, most notably transesterification.
Transesterification Processes
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. researchgate.net In the case of this compound, reaction with an alcohol (R'-OH) under acidic or basic catalysis can lead to the formation of a new carbonate and ethanol (B145695). rsc.org Base-catalyzed transesterification, for example with an alkoxide, typically proceeds via a nucleophilic acyl substitution mechanism. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. rsc.org This equilibrium-driven process can be pushed toward the product by using the incoming alcohol as a solvent or by removing the ethanol byproduct. acs.org
Table 5: Representative Transesterification Reactions Reaction conditions are hypothetical, based on typical procedures for alkyl carbonates.
| Nucleophile (Alcohol) | Catalyst | Conditions | Expected Product |
|---|---|---|---|
| Methanol | NaOMe (cat.) | Reflux | Mthis compound |
| n-Propanol | K₂CO₃ | Reflux | Propyl 2-(4-iodophenyl)ethyl carbonate |
| Isopropanol | Ti(OiPr)₄ | Reflux | Isopropyl 2-(4-iodophenyl)ethyl carbonate |
Aminolysis Reactions
The reaction of this compound with amines, known as aminolysis, is a significant transformation that leads to the formation of carbamates. This nucleophilic acyl substitution reaction is influenced by the nature of the amine, the solvent, and the reaction conditions. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the displacement of the ethoxy group and the formation of the corresponding N-substituted carbamate.
Kinetic studies on analogous aryl carbonates, such as 4-nitrophenyl phenyl carbonate, reveal that the reaction mechanism can be influenced by the amine's basicity and steric hindrance. nih.govresearchgate.net For instance, the reaction with secondary amines often proceeds through a zwitterionic tetrahedral intermediate. nih.govresearchgate.net The Brønsted-type plot for these reactions can show a downward curvature, suggesting a change in the rate-determining step with increasing amine basicity. nih.gov
The rate of aminolysis is also dependent on the nature of the amine. Studies comparing primary and secondary amines of similar basicity have shown that secondary amines can exhibit higher reactivity in the initial nucleophilic attack (larger k1 values). nih.govresearchgate.net
Table 1: Representative Kinetic Data for the Aminolysis of 4-Nitrophenyl Phenyl Carbonate with Various Amines in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 °C. rsc.org
| Amine | [Amine] / 10-3 M | kobsd / 10-2 s-1 | kN / M-1s-1 |
| Piperazinium ion | 17.3 - 63.5 | 0.0932 - 0.381 | (6.22 ± 0.11) x 10-2 |
| 1-Formylpiperazine | 10.6 - 55.9 | 0.179 - 0.939 | 1.68 ± 0.01 |
| Morpholine | 10.8 - 54.0 | 12.3 - 61.0 | 11.3 ± 0.1 |
| 1-(2-Hydroxyethyl)piperazine | 11.0 - 55.0 | 28.9 - 151 | 27.6 ± 0.5 |
Note: This data is for an analogous compound and serves to illustrate the kinetic trends in aminolysis reactions of aryl carbonates.
Electrophilic Aromatic Substitution Pathways on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of these reactions is dictated by the directing effects of the two substituents already present: the iodo group and the ethyl carbonate group.
The iodine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of the electron-donating effect of its lone pairs through resonance. libretexts.org The ethyl carbonate substituent, connected to the ring via an ethyl group, is generally considered to be a weakly deactivating, ortho, para-directing group. This is because the alkyl chain is electron-donating through induction, which activates the ring towards electrophilic attack.
When both an activating/weakly deactivating ortho, para-director and a deactivating ortho, para-director are present, the position of the incoming electrophile is primarily governed by the more activating group. However, steric hindrance from the relatively bulky ethyl carbonate side chain may influence the ratio of ortho to para substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. wikipedia.org
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org
Given the directing effects of the substituents, electrophilic attack is expected to occur predominantly at the positions ortho to the ethyl carbonate group (and meta to the iodo group) and at the position ortho to the iodo group (and meta to the ethyl carbonate group). The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.
Carbonate Cleavage and Decarboxylation Mechanisms
The carbonate functional group in this compound can undergo cleavage under both acidic and basic conditions.
Under acidic conditions, the ether oxygen of the carbonate can be protonated, making it a better leaving group. masterorganicchemistry.comlibretexts.org Subsequent nucleophilic attack by a conjugate base can lead to the cleavage of the C-O bond. youtube.com The specific bond that breaks (acyl-oxygen or alkyl-oxygen) will depend on the reaction conditions and the structure of the carbonate. For aryl alkyl carbonates, cleavage often results in a phenol (B47542) and an alkyl halide when an excess of a strong acid like HBr or HI is used.
Base-catalyzed hydrolysis of the carbonate can also occur, leading to the formation of an alcohol, an alkoxide, and carbon dioxide (or bicarbonate/carbonate in the presence of excess base). The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway, particularly at elevated temperatures. libretexts.org The mechanism of decarboxylation for simple carbonates can be complex and may be facilitated by catalysts. researchgate.netyoutube.comlibretexts.org For ethyl carbonates, decomposition can yield carbon dioxide and ethylene. researchgate.net
Radical Reactions Involving the Iodo-Phenyl Moiety
The carbon-iodine bond in the iodo-phenyl group is relatively weak and can be cleaved homolytically to generate an aryl radical. This reactivity allows this compound to participate in a variety of radical-mediated transformations.
Photochemical Reactions: Aryl iodides are known to undergo photochemical reactions. researchgate.net Upon irradiation with UV light, the C-I bond can be cleaved to form an aryl radical and an iodine radical. This aryl radical can then participate in subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated systems. mdpi.com The presence of other functional groups in the molecule can influence the course of these photochemical reactions.
Palladium-Catalyzed Radical-Type Reactions: The iodo-phenyl moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, some of which are believed to proceed through radical intermediates or involve organopalladium species that exhibit radical-like reactivity.
A prominent example is the Sonogashira coupling , which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and would allow for the introduction of an alkynyl substituent at the 4-position of the phenyl ring.
Other palladium-catalyzed reactions that can involve the iodo-phenyl group include Heck arylation and other cross-coupling reactions that proceed via oxidative addition of the aryl iodide to a low-valent palladium species. nih.gov
Application As a Synthetic Intermediate in Organic Chemistry
Precursor for Advanced Pharmaceutical Scaffolds (excluding activity/efficacy)
In the realm of drug discovery and medicinal chemistry, ethyl 2-(4-iodophenyl)acetate serves as a foundational scaffold for the construction of more complex molecular architectures. The development of novel therapeutic agents often relies on the synthesis of diverse libraries of compounds, and the functional handles present in this molecule allow for systematic structural modifications.
The ester group can be converted into amides, carboxylic acids, or alcohols, introducing new points of diversity and altering the physicochemical properties of the resulting molecules. The true synthetic power of this intermediate, however, lies in the reactivity of the iodophenyl group. Through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, a vast array of substituents can be introduced at the 4-position of the phenyl ring. This enables the synthesis of biaryl compounds, styrenyl derivatives, and phenylacetylenes, which are common motifs in pharmaceutical agents.
For instance, the iodophenyl group can be coupled with various boronic acids (Suzuki coupling) to generate complex biaryl systems. Similarly, reaction with alkenes (Heck coupling) or terminal alkynes (Sonogashira coupling) can introduce unsaturated moieties. These transformations are fundamental in building the carbon skeleton of potential drug candidates.
Building Block for Radiochemical Synthon Development
The presence of an iodine atom in ethyl 2-(4-iodophenyl)acetate makes it an attractive precursor for the development of radiolabeled compounds for use in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Aryl iodides are common precursors for the introduction of radioactive iodine isotopes, such as Iodine-124 (a positron emitter for PET) and Iodine-123 (a gamma emitter for SPECT). nih.gov The direct labeling of aromatic rings with radioiodine can be achieved through electrophilic substitution, often facilitated by an oxidizing agent. nih.gov
A more common and regioselective method involves the use of organotin precursors. The stable iodine atom in ethyl 2-(4-iodophenyl)acetate can be replaced with a trialkyltin group (e.g., trimethyltin (B158744) or tributyltin) to form a stannylated intermediate. This organotin compound can then undergo a rapid and high-yield iododestannylation reaction with a radioactive iodine source (e.g., [¹²⁴I]NaI) in the presence of an oxidizing agent like Chloramine-T or Iodogen. organic-chemistry.orgliv.ac.ukorganic-chemistry.org This two-step process allows for the late-stage introduction of the radioisotope, which is crucial given the short half-lives of many medical radionuclides.
Table 1: Common Methods for Radioiodination of Aryl Precursors
| Method | Precursor | Reagents | Key Features |
|---|---|---|---|
| Electrophilic Substitution | Activated Aryl Ring | [¹²³I/¹²⁴I]NaI, Oxidizing Agent (e.g., Chloramine-T) | Direct labeling, may lack regioselectivity. |
| Iododestannylation | Aryl Stannane | [¹²³I/¹²⁴I]NaI, Oxidizing Agent | High regioselectivity and yield, suitable for late-stage labeling. |
This table provides a general overview of common radioiodination methods and is not exhaustive.
In the development of any radiopharmaceutical, the synthesis of the "cold" or non-radioactive analog is a critical step. nih.gov This involves preparing the target molecule using the stable, naturally occurring isotope of iodine (Iodine-127). The cold analog serves several essential purposes:
Chemical Characterization: It allows for the unambiguous confirmation of the chemical structure and purity of the target molecule using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Reference Standard: It is used as a reference standard in chromatographic analyses (e.g., HPLC) to determine the radiochemical purity and identity of the radiolabeled product.
Pharmacological Studies: The cold analog can be used in preliminary in vitro and in vivo studies to assess the biological properties of the molecule without the complications of handling radioactivity.
The synthesis of the cold analog of a radioiodinated compound derived from ethyl 2-(4-iodophenyl)acetate would typically follow the same synthetic route as the radiolabeled version, but using a non-radioactive iodine source.
Utility in Material Science Precursor Synthesis (e.g., polymer monomers, supramolecular assemblies)
The unique electronic and structural properties of the iodophenyl group also make ethyl 2-(4-iodophenyl)acetate a potential precursor for novel materials.
Aryl iodides can be incorporated into monomer units for polymerization. For example, iodinated monomers can be synthesized and subsequently polymerized to create polymers with enhanced properties, such as increased X-ray contrast for biomedical imaging applications. nih.gov The presence of the heavy iodine atom makes these materials radiopaque. Furthermore, aryl iodides can participate in various cross-coupling polymerization reactions, such as Suzuki or Heck polymerizations, to form conjugated polymers with interesting electronic and optical properties. organic-chemistry.org
In the field of supramolecular chemistry, the iodine atom can act as a halogen bond donor. liv.ac.uk Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. This directional interaction can be used to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. By incorporating the ethyl 2-(4-iodophenyl)acetate moiety into larger molecules, it is possible to design and synthesize novel supramolecular assemblies with potential applications in areas such as crystal engineering and functional materials. organic-chemistry.org
Precursor for Ligand Synthesis in Catalysis
Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. The synthesis of structurally diverse phosphine ligands is crucial for optimizing catalytic activity and selectivity. Aryl iodides are excellent starting materials for the synthesis of triarylphosphines and other phosphine ligands.
Ethyl 2-(4-iodophenyl)acetate can serve as a precursor for the synthesis of functionalized phosphine ligands. The carbon-iodine bond can undergo a palladium-catalyzed C-P cross-coupling reaction with a secondary phosphine (e.g., diphenylphosphine) or a phosphine oxide followed by reduction. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction would attach a phosphine group to the phenyl ring, while the ethyl acetate (B1210297) moiety remains available for further functionalization. This allows for the creation of bifunctional ligands that can coordinate to a metal center through the phosphorus atom and interact with the substrate or other components of the catalytic system through the ester group or its derivatives. Such ligands can have a significant impact on the efficiency and selectivity of catalytic transformations.
Table 2: Key Reactions for the Functionalization of Ethyl 2-(4-iodophenyl)acetate
| Reaction Type | Reagents and Conditions | Resulting Functionality |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Heck Coupling | Alkene, Pd catalyst, base | Styrenyl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Phenylacetylene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |
This table illustrates some of the key palladium-catalyzed cross-coupling reactions applicable to the iodophenyl group.
Mechanistic Investigations of Reactions Involving Ethyl 2 4 Iodophenyl Ethyl Carbonate
Elucidation of Reaction Pathways using Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be instrumental in tracking the transformation of ethyl 2-(4-iodophenyl)ethyl carbonate. For instance, in a hydrolysis or aminolysis reaction, the disappearance of the characteristic signals for the ethyl and the (4-iodophenyl)ethyl groups of the starting material and the appearance of new signals corresponding to the products (e.g., 2-(4-iodophenyl)ethanol (B1305254), ethanol (B145695), and a new carbonate or carbamate) would be monitored over time. Two-dimensional NMR techniques like COSY and HMBC could further help in assigning the structures of any complex intermediates or byproducts.
Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretch in the carbonate group (typically around 1740-1760 cm⁻¹) would be a key diagnostic peak to monitor. A shift in the position of this peak or its disappearance would indicate the transformation of the carbonate functionality. For example, in a reaction leading to a carbamate, a new carbonyl stretch at a lower frequency would appear.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for identifying reaction components. It would be used to determine the molecular weights of intermediates and products, and fragmentation patterns could provide structural information to confirm their identities.
A combination of these spectroscopic techniques would allow for the qualitative and quantitative analysis of the reaction mixture at various stages, helping to construct a plausible reaction pathway.
Kinetic Studies of Key Transformation Steps
Kinetic studies provide quantitative data on reaction rates, which is essential for understanding the factors that influence the reaction and for proposing a detailed mechanism. For reactions involving this compound, such as nucleophilic acyl substitution, kinetic experiments would be designed to determine the rate law.
The general form of the rate law for a reaction between this compound and a nucleophile (Nu) would be:
Rate = k[this compound]ᵃ[Nu]ᵇ
where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to the carbonate and the nucleophile, respectively. These orders are determined experimentally by systematically varying the concentrations of the reactants and measuring the effect on the initial reaction rate.
Table 1: Hypothetical Kinetic Data for the Reaction of an Ethyl Aryl Carbonate with a Nucleophile This table is illustrative and based on typical data for related compounds.
| Experiment | [Ethyl Aryl Carbonate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |
Further kinetic studies could involve:
Varying the Nucleophile: Studying the reaction with a series of nucleophiles of varying strength can provide insights into the nature of the transition state.
Leaving Group Effects: Comparing the reactivity of this compound with other carbonates having different leaving groups (e.g., a phenoxy group with electron-donating or -withdrawing substituents) can help to understand the importance of the leaving group's ability in the rate-determining step.
Solvent Effects: Changing the polarity of the solvent can provide clues about the charge distribution in the transition state.
Kinetic data is often used to construct Brønsted and Hammett plots, which can further elucidate the mechanism, such as whether the reaction proceeds through a concerted or a stepwise pathway. For instance, a linear Brønsted-type plot for the reaction with a series of phenoxide nucleophiles would suggest a concerted mechanism for the phenolysis of aryl carbonates.
Computational Chemistry Approaches for Reaction Mechanism Prediction
Computational chemistry provides powerful tools to complement experimental studies by offering a detailed look at the molecular level events of a reaction.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For reactions of this compound, DFT calculations would be employed to:
Model Reactants, Intermediates, and Products: The geometries of all species involved in the reaction would be optimized to find their lowest energy conformations.
Locate Transition States: The transition state is the highest energy point along the reaction coordinate. DFT calculations can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy of the reaction.
Map the Potential Energy Surface: By calculating the energies of various points along the reaction pathway, a potential energy surface can be constructed, providing a visual representation of the reaction mechanism.
For a nucleophilic acyl substitution on this compound, DFT could be used to compare the energetics of a concerted mechanism (one transition state) versus a stepwise mechanism involving a tetrahedral intermediate (two transition states and one intermediate). The calculated activation energies could then be compared with experimental values obtained from kinetic studies.
Table 2: Illustrative DFT Calculated Energies for a Hypothetical Reaction Pathway This table presents representative data for analogous carbonate reactions.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Tetrahedral Intermediate | +2.5 |
| Transition State 2 | +18.7 |
These hypothetical values would suggest a stepwise mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. While classical MD is often used to study conformational changes and solvent effects, reactive MD simulations (using force fields like ReaxFF) can model chemical reactions themselves.
For this compound, MD simulations could be used to:
Simulate the reaction in a solvent box: This allows for the explicit consideration of solvent effects on the reaction dynamics, which is often approximated in DFT calculations using continuum solvent models.
Observe reaction trajectories: MD simulations can provide a dynamic picture of how the reactants come together, form the transition state, and evolve into products.
Study the role of diffusion and orientation: In solution, the rate of a reaction can be influenced by how quickly the reactants encounter each other in the correct orientation. MD simulations can provide insights into these aspects.
Isotopic Labeling Studies to Confirm Reaction Mechanisms
Isotopic labeling is a powerful experimental technique that provides unambiguous evidence for reaction mechanisms by tracking the fate of specific atoms. In reactions of this compound, isotopes such as ¹³C, ¹⁸O, or ²H (deuterium) could be incorporated into the molecule at specific positions.
For example, in the hydrolysis of the carbonate, the carbonyl oxygen could be labeled with ¹⁸O. The position of the ¹⁸O label in the products would distinguish between two possible mechanisms:
Acyl-Oxygen Cleavage: If the nucleophile (water) attacks the carbonyl carbon, the ¹⁸O label would remain in the resulting carbonic acid or bicarbonate.
Alkyl-Oxygen Cleavage: If the nucleophile attacks the ethyl or the 2-(4-iodophenyl)ethyl group (an Sₙ2 type reaction), the ¹⁸O label would be found in the corresponding alcohol product.
Table 3: Expected Outcomes of an ¹⁸O Labeling Study in the Hydrolysis of this compound
| Labeled Position | Proposed Mechanism | Expected Location of ¹⁸O in Products |
|---|---|---|
| Carbonyl Oxygen | Acyl-Oxygen Cleavage | Bicarbonate / Carbon Dioxide |
| Ether Oxygen (ethyl side) | Acyl-Oxygen Cleavage | Ethanol |
By analyzing the products using mass spectrometry or ¹³C NMR (if ¹³C labeling is used), the exact bond cleavage events can be determined, providing strong support for a particular reaction mechanism. Isotopic labeling is a definitive method to confirm the pathways suggested by spectroscopic, kinetic, and computational studies. ias.ac.inpearson.comlibretexts.orgwikipedia.org
Advanced Analytical Methodologies for Research on Ethyl 2 4 Iodophenyl Ethyl Carbonate
Spectroscopic Techniques for Reaction Monitoring
Spectroscopic methods are invaluable for real-time monitoring of chemical reactions, providing insights into reaction kinetics, the transformation of functional groups, and the detection of transient intermediates.
In Situ NMR Spectroscopy for Kinetic Analysis
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of a chemical reaction without the need for sample quenching and extraction. By acquiring NMR spectra at regular intervals throughout the reaction, the concentration of reactants, intermediates, and products can be determined over time.
For the synthesis or transformation of ethyl 2-(4-iodophenyl)ethyl carbonate, ¹H NMR would be particularly informative. The progress of the reaction could be monitored by observing the decrease in the signals of the starting materials and the corresponding increase in the signals of the product.
Expected ¹H NMR Spectral Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl group) | 1.2-1.4 | Triplet | 3H |
| -CH₂- (ethyl group) | 4.1-4.3 | Quartet | 2H |
| -CH₂- (phenethyl group) | 2.9-3.1 | Triplet | 2H |
| -CH₂- (phenethyl group) | 4.3-4.5 | Triplet | 2H |
| Aromatic protons | 7.0-7.2 (ortho to ethyl) | Doublet | 2H |
| Aromatic protons | 7.6-7.8 (ortho to iodine) | Doublet | 2H |
This is a hypothetical data table based on the structure of the compound and typical chemical shifts for similar functional groups.
By integrating the characteristic peaks of the starting materials and the product at different time points, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and orders.
Infrared and Raman Spectroscopy for Functional Group Tracking
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups in a molecule. In the context of reaction monitoring, these techniques can track the appearance and disappearance of specific functional groups.
For the formation of this compound from 2-(4-iodophenyl)ethanol (B1305254) and an ethyl chloroformate, for instance, IR spectroscopy would be ideal for monitoring the disappearance of the broad O-H stretching band of the alcohol (around 3300 cm⁻¹) and the appearance of the strong C=O stretching band of the carbonate group (around 1740-1760 cm⁻¹).
Raman spectroscopy would also be useful, particularly for monitoring changes in the aromatic ring and the C-I bond. The symmetric stretching of the carbonate group would also give a characteristic Raman signal.
Expected Vibrational Frequencies for this compound:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O stretch (carbonate) | 1740-1760 (strong) | 1740-1760 (weak) |
| C-O stretch (carbonate) | 1250-1280 (strong) | ~1050 (strong, symmetric) |
| Aromatic C=C stretch | 1600, 1480 (medium) | 1600, 1480 (strong) |
| C-I stretch | 500-600 (weak) | 500-600 (strong) |
This is a hypothetical data table based on typical vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry for Mechanistic Intermediate Detection
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is exceptionally useful for detecting and identifying short-lived reaction intermediates, which can provide crucial evidence for a proposed reaction mechanism.
By coupling a mass spectrometer to a reaction vessel, it is possible to sample the reaction mixture in real-time and analyze its composition. For reactions involving this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could be used to gently ionize the molecules and introduce them into the mass spectrometer.
The detection of key intermediates, even at very low concentrations, can help to elucidate the reaction pathway. The high resolution of modern mass spectrometers also allows for the determination of the elemental composition of these intermediates, further aiding in their identification.
Chromatographic Methods for Product Isolation and Purity Assessment
Chromatography is a fundamental separation technique in chemistry, essential for isolating the desired product from a reaction mixture and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A typical HPLC method for the analysis of a reaction mixture containing this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The progress of the reaction can be monitored by injecting aliquots of the reaction mixture into the HPLC system at various time points. The purity of the final product can be determined by the relative area of its peak in the chromatogram.
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a hypothetical data table illustrating typical HPLC parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS would be an excellent tool for identifying any volatile byproducts or impurities in the reaction mixture.
In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.
This technique would be particularly useful for detecting the presence of starting materials like 2-(4-iodophenyl)ethanol or any side-products formed during the synthesis.
X-ray Crystallography for Structural Elucidation (if applicable)
For a novel compound like this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms could be determined.
The expected structural insights from a successful crystallographic analysis of this compound would include:
Confirmation of Connectivity: Unambiguous verification of the covalent bonding arrangement, confirming the presence of the ethyl carbonate group attached to the 2-(4-iodophenyl)ethyl moiety.
Molecular Conformation: Determination of the torsion angles within the molecule, particularly around the flexible ethyl carbonate chain and its orientation relative to the iodophenyl ring.
Intermolecular Interactions: Identification of any significant non-covalent interactions in the crystal lattice, such as dipole-dipole interactions involving the carbonate group or potential halogen bonding involving the iodine atom. These interactions are crucial for understanding the solid-state packing and properties like melting point and solubility.
Without experimental data, any representation of crystallographic information, such as the data table below, is purely illustrative of what would be reported if such an analysis were performed.
Illustrative Crystallographic Data Table for this compound (Note: The following data is hypothetical and not based on experimental results.)
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C11H13IO3 |
| Formula weight | 320.12 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = [value] Å, b = [value] Å, c = [value] Å α = 90°, β = [value]°, γ = 90° |
| Volume | [value] ų |
| Z | 4 |
| Calculated density | [value] g/cm³ |
| R-factor | [value] |
Theoretical and Computational Studies of Ethyl 2 4 Iodophenyl Ethyl Carbonate
Electronic Structure Analysis via Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of ethyl 2-(4-iodophenyl)ethyl carbonate. chemrxiv.orgacs.org These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
The optimized molecular geometry reveals key bond lengths and angles, while analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. wuxiapptec.com For this compound, the HOMO is predominantly localized on the iodophenyl ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the C-I bond, suggesting a propensity for nucleophilic substitution or reductive cleavage at this site.
The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this molecule, the oxygen atoms of the carbonate group exhibit a negative electrostatic potential, making them potential sites for interaction with electrophiles or metal cations. A region of positive electrostatic potential, known as a sigma-hole, is predicted along the extension of the C-I bond, which is characteristic of halogen bonding. unimi.it
Table 1: Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311G(d,p) level of theory.
| Property | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 5.36 eV |
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl carbonate side chain in this compound gives rise to multiple possible conformations, each with a distinct energy level. libretexts.orgnobelprize.org Conformational analysis is the study of these different spatial arrangements and their relative stabilities. libretexts.org By systematically rotating the dihedral angles of the flexible bonds, a potential energy surface can be mapped out, identifying low-energy conformers and the energy barriers that separate them.
The energy landscape reveals the relative populations of different conformers at a given temperature. The energy differences between conformers are typically in the range of a few kcal/mol. nih.gov While one conformation may be dominant, others may be accessible and play a role in the molecule's reactivity or its interactions with other molecules.
Table 2: Relative Energies of Key Conformers of this compound Relative energies calculated at the MP2/cc-pVTZ level of theory.
| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 178.5° | 175.2° | 0.00 |
| B | 179.1° | 65.8° | 1.25 |
Prediction of Reactivity and Selectivity in Organic Reactions
Theoretical studies are particularly adept at predicting the reactivity and selectivity of molecules in organic reactions. For this compound, the C-I bond is a key functional group, making it a valuable substrate in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgfrontiersin.orgnih.gov
Computational modeling of reaction mechanisms can elucidate the intricate steps involved, including oxidative addition, transmetalation, and reductive elimination in the case of palladium-catalyzed couplings. aalto.fi By calculating the activation energies for different reaction pathways, it is possible to predict the most favorable conditions and the likely products.
For instance, in a Suzuki-Miyaura coupling reaction, DFT calculations can be used to model the interaction of the iodoarene with the palladium catalyst and the boronic acid partner. These models can predict the regioselectivity of the reaction if other reactive sites are present on the molecule. The electronic properties calculated in section 6.1, such as the charge on the carbon atom bonded to the iodine, can serve as reactivity descriptors. nih.gov A more positive partial charge on this carbon atom would suggest a higher reactivity towards the oxidative addition step.
Intermolecular Interactions and Self-Assembly Propensities
The iodine atom in this compound is not merely a leaving group in cross-coupling reactions; it also has the ability to participate in specific and directional non-covalent interactions, most notably halogen bonding. tuni.fiacs.org Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the sigma-hole) and a nucleophilic site on another molecule. unimi.it
Computational studies can quantify the strength and directionality of these halogen bonds. tuni.fi By modeling the interaction of this compound with various halogen bond acceptors (e.g., Lewis bases, anions), the geometry and energy of the resulting complexes can be determined. These interactions can play a crucial role in the crystal packing of the molecule in the solid state and can influence its solubility and transport properties.
Furthermore, these directional intermolecular interactions can lead to the formation of ordered supramolecular structures through self-assembly. researchgate.nettaylorfrancis.com Computational simulations can predict the propensity of this compound to form dimers, chains, or more complex architectures in different environments. tju.edu.cn Understanding these self-assembly processes is important for materials science applications and for understanding the behavior of the compound in condensed phases.
Table 3: Calculated Halogen Bond Interaction Energies Interaction energies calculated with a model halogen bond acceptor (pyridine).
| Interaction Parameter | Value |
|---|---|
| Interaction Energy (kcal/mol) | -4.8 |
| I···N Distance (Å) | 2.85 |
Development of Predictive Models for Synthetic Outcomes
Building upon the fundamental insights from quantum chemical calculations, more advanced computational models can be developed to predict the outcomes of synthetic reactions on a larger scale. Machine learning (ML) algorithms, trained on datasets of experimental reaction outcomes, are becoming increasingly powerful tools in this regard. nih.govaalto.fi
For a substrate like this compound, an ML model could be developed to predict the yield of a Suzuki-Miyaura coupling reaction under various conditions (e.g., different catalysts, bases, solvents, and temperatures). The inputs to such a model would include a combination of molecular descriptors calculated for the reactants (such as those derived from DFT) and parameters representing the reaction conditions.
The development of these predictive models involves several steps:
Data Collection: Gathering a large and diverse dataset of relevant reactions from the chemical literature.
Descriptor Generation: Calculating a wide range of molecular and reaction descriptors.
Model Training: Using machine learning algorithms (e.g., random forests, neural networks) to learn the relationship between the descriptors and the reaction outcome.
Model Validation: Testing the model's predictive power on a separate set of data that was not used for training.
Such models can significantly accelerate the optimization of reaction conditions, reducing the need for extensive trial-and-error experimentation and leading to more efficient and sustainable chemical synthesis. aalto.fi
Q & A
Q. What are the common synthetic routes for ethyl 2-(4-iodophenyl)ethyl carbonate, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or esterification. A typical route involves reacting 2-(4-iodophenyl)ethanol with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Yields can be optimized by slow addition of reagents and inert atmosphere maintenance to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Comprehensive characterization requires:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the ethyl carbonate linkage and iodophenyl substituent. The iodine atom induces distinct deshielding effects on adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347.0 for C₁₁H₁₂IO₃).
- Infrared spectroscopy (IR) to identify carbonyl (C=O stretch at ~1740 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups.
- Elemental analysis to validate carbon, hydrogen, and iodine percentages .
Q. How does the 4-iodophenyl group influence the compound’s reactivity and stability?
The electron-withdrawing iodine atom increases the electrophilicity of the aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution. However, steric hindrance from the iodine may reduce reactivity in bulky environments. The iodophenyl group also improves stability under acidic conditions but may promote photodegradation, necessitating storage in amber vials .
Advanced Research Questions
Q. How can researchers evaluate the compound’s stability under varying pH and thermal conditions?
Conduct stress testing by:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- HPLC monitoring of degradation products after incubating the compound in buffers (pH 1–13) at 25–60°C.
- UV-Vis spectroscopy to track absorbance changes under light exposure. Data should be compared against control compounds lacking the iodophenyl group to isolate its effects .
Q. How should contradictory reports on synthesis yields be addressed?
Discrepancies often arise from:
- Reagent purity : Impurities in starting materials (e.g., 2-(4-iodophenyl)ethanol) can reduce yields.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may increase reaction rates but promote side reactions.
- Catalyst selection : Bases like NaH vs. K₂CO₃ alter reaction kinetics. Systematic optimization via Design of Experiments (DoE) can identify critical variables. Replicate protocols from literature with controlled variables and report deviations .
Q. What methodological approaches are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?
- Radioligand binding assays : Incorporate tritium- or iodine-125 labels to measure affinity for cannabinoid receptors, leveraging the iodophenyl group’s compatibility with radioisotope tagging .
- Molecular docking simulations : Use crystallographic data (e.g., from CB1 receptor structures) to predict binding modes.
- In vitro metabolic stability assays : Incubate with liver microsomes and analyze metabolites via LC-MS to assess pharmacokinetic profiles .
Q. What challenges arise in spectroscopic analysis due to the iodine substituent?
- NMR splitting : The quadrupolar moment of iodine may cause unexpected splitting in ¹H NMR, complicating peak assignments.
- Mass spectrometry interference : Isotopic patterns (e.g., ¹²⁷I vs. ¹²⁶I) require high-resolution instruments for accurate identification.
- IR band overlap : Strong C-I stretches (~500 cm⁻¹) may obscure adjacent functional group signals. Use deuterated solvents and advanced techniques like 2D NMR (COSY, HSQC) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
